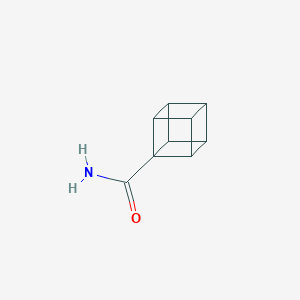

Cubane-1-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

cubane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c10-8(11)9-5-2-1-3(5)7(9)4(1)6(2)9/h1-7H,(H2,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOEPPTNNJKHFJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12C3C4C1C5C2C3C45C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90444257 | |

| Record name | Pentacyclo[4.2.0.0~2,5~.0~3,8~.0~4,7~]octane-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90444257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119696-06-9 | |

| Record name | Pentacyclo[4.2.0.0~2,5~.0~3,8~.0~4,7~]octane-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90444257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Escaping Flatland: A Technical Blueprint for Cubane-1-Carboxamide as a Benzamide Bioisostere

1. Executive Summary: The Bioisosteric Paradigm Shift As a Senior Application Scientist, I frequently encounter the pharmacokinetic dead-ends associated with planar aromatic rings. Benzamide motifs, while synthetically tractable, often introduce liabilities such as poor aqueous solubility, high lipophilicity, and vulnerability to rapid oxidative metabolism. The bioisosteric replacement of benzene with rigid, sp³-hybridized aliphatic frameworks—specifically cubane—represents a critical evolution in drug design. First synthesized in 1964, cubane's utility as a benzene bioisostere was proposed in 1992, but it is only recently that advanced cross-coupling methodologies have allowed us to reliably incorporate it into complex pharmacophores (1)[1].

2. Physicochemical Rationale: Why Cubane-1-Carboxamide? Cubane (C₈H₈) offers an almost perfect geometric mimic for benzene. The diagonal distance across the cubane skeleton is 2.72 Å, closely matching the 2.79 Å width of benzene (1)[1]. However, replacing a planar benzamide with cubane-1-carboxamide fundamentally alters the molecule's electronic and physical profile. This strategy, often termed "Escape from Flatland," increases the fraction of sp³ carbons, which correlates strongly with clinical success (2)[2].

The 90° C-C-C bond angles induce immense ring strain (approximately 166 kcal/mol), which paradoxically increases the s-character of the C-H bonds (3)[3]. This high s-character strengthens the bonds, theoretically reducing their susceptibility to Cytochrome P450-mediated metabolism. Furthermore, breaking planarity significantly increases the permanent dipole moment, enhancing polar interactions with solvents and driving up aqueous solubility (4)[4].

Quantitative Pharmacokinetic Comparison

| Property | Benzamide Scaffold | Cubane-1-Carboxamide Bioisostere | Mechanistic Causality |

| Geometry | Planar (sp²) | 3D Cubic (sp³) | Saturated cage breaks molecular stacking, lowering crystal lattice energy. |

| Aqueous Solubility | Baseline | Significantly Increased | Enhanced permanent dipole moment improves solvation independent of pH[4]. |

| Metabolic Stability (CLint) | Variable | Context-Dependent | High C-H bond strength resists oxidation, though highly lipophilic derivatives may still undergo hydroxylation[5]. |

| LipMetE Score | Baseline | Often Improved | Lipophilic Metabolism Efficiency (LipMetE) improves when solubility gains outpace clearance rates[6]. |

3. Navigating Metabolic Liabilities: The LipMetE Metric While cubane-1-carboxamides generally improve solubility, their impact on intrinsic clearance (CLint) in human liver microsomes (HLM) requires rigorous validation. In certain antimalarial scaffolds, replacing a phenyl ring with cubane unexpectedly increased metabolic liability due to enzyme-mediated oxidation taking place directly on the highly lipophilic cubane core (5)[5].

To prevent late-stage failure, I mandate the use of the LipMetE (Lipophilic Metabolism Efficiency) metric during lead optimization. LipMetE mathematically relates LogD to microsomal clearance, ensuring that any structural modification yields a proportional improvement in stability relative to its lipophilicity (6)[6]. If a cubane derivative shows a low LipMetE score, it indicates that the metabolic liability outweighs the solubility benefit, necessitating further substitution.

4. Experimental Methodology: Synthesis and Validation Historically, the integration of cubane into medicinal chemistry was stalled by the instability of the cage under transition-metal catalysis. Cubanes are highly susceptible to metal-catalyzed valence isomerization, rearranging into cuneanes in the presence of Ag(I) or Pd(II) (7)[7].

To bypass these limitations and ensure a self-validating system, the following protocol details the metal-free conversion of cubane-1-carboxylic acid to a substituted cubane-1-carboxamide.

Step-by-Step Protocol: Synthesis of Cubane-1-Carboxamide

-

Acyl Chloride Formation:

-

Procedure: Dissolve 1.0 equivalent of 4-(trimethylsilyl)cubane-1-carboxylic acid in anhydrous dichloromethane (DCM) under an inert argon atmosphere. At room temperature, add 1.7 equivalents of oxalyl chloride dropwise, followed by a catalytic amount of anhydrous DMF (10 mol%) (8)[8].

-

Causality: Oxalyl chloride is strictly preferred over harsher reagents like thionyl chloride. The mild conditions prevent thermally-induced cage degradation, while DMF acts as a forminium catalyst to accelerate the reaction without heating.

-

-

Amidation:

-

Procedure: Stir the mixture for 1.5 hours until gas evolution ceases. Concentrate under reduced pressure to yield the crude cubanecarbonyl chloride. Redissolve in anhydrous DCM and cool to 0 °C. Add 2.0 equivalents of the desired amine and 2.5 equivalents of triethylamine (Et₃N).

-

Causality: Maintaining 0 °C during amine addition prevents localized exothermic heating, which could trigger ring-opening or polymerization of the highly strained core.

-

-

Purification and Structural Validation:

-

Procedure: Quench with saturated aqueous NaHCO₃, extract with DCM, dry over MgSO₄, and concentrate. Purify via flash chromatography.

-

Causality & Validation: Validate structural integrity via ¹H NMR. The preservation of the cage is confirmed by the characteristic highly shielded cubane protons (typically multiplets around δ 3.9–4.3 ppm), ensuring no cuneane rearrangement has occurred (9)[9].

-

5. Visualization: Bioisosteric Replacement Workflow This diagram maps the logical progression from a problematic benzamide lead to a validated cubane-1-carboxamide clinical candidate.

Workflow for Benzamide to Cubane-1-Carboxamide bioisosteric replacement and PK optimization.

6. Conclusion The transition from benzamide to cubane-1-carboxamide is not merely a structural novelty; it is a calculated pharmacokinetic intervention. By leveraging the unique sp³ geometry and high C-H bond strength of the cubane cage, we can systematically engineer drugs with superior solubility and modulated clearance rates. However, success dictates rigorous synthetic control to prevent cage isomerization and strict adherence to metrics like LipMetE to ensure true metabolic efficiency.

References

- Cubane as a Bioisostere of Benzene - UGA Chemistry! uga.edu.

- Cuban-1-amine | 91424-46-3 - Benchchem. benchchem.com.

- Comprehensive Synthesis of a Group of Optically Active Caged Hydrocarbon Molecules. kyoto-u.ac.jp.

- New Approaches to Combating Drug Resistance via Saturated Chemical Architectures. cardiff.ac.uk.

- Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. acs.org.

- LipMetE – A useful tool for relating lipophilicity to metabolic stability in microsomes? hyphadiscovery.com.

- Spectral Analysis on Cuba-Lumacaftor: Cubane as Benzene Bioisosteres of Lumacaftor. nih.gov.

- Silver(I)

- Chiral Auxiliary-Directed Site-Selective Deproton

Sources

- 1. Cubane as a Bioisostere of Benzene | Department of Chemistry [chem.uga.edu]

- 2. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 3. benchchem.com [benchchem.com]

- 4. Spectral Analysis on Cuba-Lumacaftor: Cubane as Benzene Bioisosteres of Lumacaftor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. hyphadiscovery.com [hyphadiscovery.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 9. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Spectroscopic Characterization of Cubane-1-carboxamide

This guide provides an in-depth analysis of the key spectroscopic techniques used to characterize Cubane-1-carboxamide. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical, field-proven insights into nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The methodologies and interpretations presented herein are grounded in established principles and data from closely related cubane derivatives, offering a robust framework for the structural elucidation of this unique molecule.

Introduction: The Structural Significance of Cubane-1-carboxamide

Cubane (C₈H₈) is a synthetic hydrocarbon with a unique cage-like structure that has captivated chemists due to its high degree of strain and symmetry.[1] Its derivatives are of significant interest in medicinal chemistry and materials science, where the cubane cage can act as a rigid scaffold or a bioisostere for benzene rings.[2] Cubane-1-carboxamide, a monosubstituted derivative, combines the strained cubane core with a primary amide functional group. Accurate structural verification is paramount for any application, and this is achieved through a combination of modern spectroscopic methods. This guide details the expected spectroscopic signature of Cubane-1-carboxamide and the experimental protocols to obtain it.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For Cubane-1-carboxamide, both ¹H and ¹³C NMR are essential for confirming the integrity of the cubane cage and the presence of the carboxamide substituent.

1.1: Proton (¹H) NMR Spectroscopy

Expertise & Experience: The proton NMR spectrum of a cubane derivative is characteristically complex due to the rigid, compact structure, which often leads to small differences in the chemical environments of the protons and potential for long-range coupling. Given the C₃ᵥ symmetry of Cubane-1-carboxamide (ignoring amide rotation), we expect three distinct signals for the cubane cage protons, in addition to the amide protons. The signals are typically found in a relatively narrow region of the spectrum.

Predicted ¹H NMR Data: Solvent: CDCl₃, Reference: TMS (0 ppm)

| Predicted Chemical Shift (δ) | Multiplicity | Integration | Assignment | Causality and Insights |

| ~ 6.50 ppm | Broad Singlet | 2H | -NH ₂ | Amide protons are often broad due to quadrupole broadening from the nitrogen atom and variable rates of chemical exchange. Their chemical shift is highly dependent on solvent and concentration. |

| ~ 4.25 ppm | Multiplet | 3H | CH (β to CONH₂) | These three protons are on the face adjacent to the substituted carbon. They are chemically equivalent due to symmetry but will show complex splitting from coupling to the other cubane protons. |

| ~ 4.15 ppm | Multiplet | 3H | CH (γ to CONH₂) | These three protons are on the face opposite the substituted carbon. Their chemical environment is slightly different from the β-protons, resulting in a distinct signal. |

| ~ 4.05 ppm | Multiplet | 1H | CH (δ to CONH₂) | This single proton is at the 'bottom' of the cubane cage, furthest from the substituent, and is therefore expected to be the most upfield of the cage protons. |

Trustworthiness through Self-Validating Protocols: The protocol below is designed to yield high-quality, reproducible ¹H NMR data. The choice of a deuterated solvent like CDCl₃ is standard for its ability to dissolve many organic compounds and its single, well-defined residual solvent peak.

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of Cubane-1-carboxamide in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal magnetic field homogeneity.

-

Acquisition Parameters:

-

Set the spectral width to cover a range of -1 to 10 ppm.

-

Use a 30-degree pulse angle to ensure a good signal-to-noise ratio without saturating the signals.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire at least 16 scans for adequate signal averaging.

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the spectrum and perform a baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all signals.

Visualization of NMR Workflow:

Caption: Standard workflow for ¹H NMR data acquisition and processing.

1.2: Carbon-¹³ (¹³C) NMR Spectroscopy

Expertise & Experience: Due to the symmetry of Cubane-1-carboxamide, the eight carbon atoms of the cubane cage will give rise to only four distinct signals. The carbonyl carbon of the amide group will appear significantly downfield. ¹³C NMR is crucial for confirming the number of unique carbon environments, which directly reflects the molecular symmetry.

Predicted ¹³C NMR Data: Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)

| Predicted Chemical Shift (δ) | Assignment | Causality and Insights |

| ~ 172 ppm | C =O (Amide) | The carbonyl carbon is highly deshielded due to the electronegativity of the attached oxygen and nitrogen atoms, placing it far downfield. This is a characteristic peak for amides.[3] |

| ~ 56 ppm | C -CONH₂ (quaternary) | The substituted bridgehead carbon of the cubane cage. Its chemical shift is influenced by the attached amide group. |

| ~ 48.5 ppm | C H (β to CONH₂) | The three carbons adjacent to the substituted carbon are equivalent. |

| ~ 47.0 ppm | C H (γ to CONH₂) | The three carbons on the next face are also equivalent but in a different electronic environment. Data for cubane itself shows a single peak around 47.4 ppm.[4] |

| ~ 45.5 ppm | C H (δ to CONH₂) | The single carbon at the opposite bridgehead position. |

Trustworthiness through Self-Validating Protocols: The acquisition of a ¹³C NMR spectrum requires more scans than a ¹H spectrum due to the low natural abundance of the ¹³C isotope. The use of proton broadband decoupling is standard practice to simplify the spectrum to single lines for each unique carbon and to enhance the signal via the Nuclear Overhauser Effect (NOE).[5]

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A slightly more concentrated sample (20-50 mg in 0.6-0.7 mL CDCl₃) may be beneficial for reducing acquisition time.

-

Instrumentation: Utilize a 101 MHz (for a 400 MHz ¹H system) or higher NMR spectrometer.

-

Acquisition Parameters:

-

Employ a proton broadband decoupling sequence (e.g., zgpg30).

-

Set the spectral width to cover a range of 0 to 200 ppm.

-

Use a 30-degree pulse angle.

-

Set a relaxation delay of 2 seconds.

-

Acquire a minimum of 1024 scans.

-

-

Data Processing: Apply a Fourier transform with an exponential line broadening of 1-2 Hz. Phase the spectrum and perform a baseline correction. Calibrate the spectrum using the residual solvent peak of CDCl₃ at 77.16 ppm.

Part 2: Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is an invaluable and rapid technique for identifying key functional groups. For Cubane-1-carboxamide, the most prominent features will be the stretches associated with the primary amide group (N-H and C=O bonds) and the C-H stretches of the cubane cage.

Predicted IR Absorption Data: Sample State: KBr Pellet or ATR

| Predicted Frequency (cm⁻¹) | Intensity | Assignment | Causality and Insights |

| ~ 3350 & 3170 | Medium-Strong | N-H Stretch | Primary amides exhibit two distinct N-H stretching bands corresponding to the asymmetric and symmetric vibrations of the -NH₂ group.[6] |

| ~ 3000 | Medium | C-H Stretch (Cubane) | The C-H stretching frequency for the strained cubane cage is characteristic and appears at a similar position to alkene C-H stretches.[7] |

| ~ 1660 | Strong | C=O Stretch (Amide I) | This is a very strong and characteristic absorption for the carbonyl group in a primary amide. Its position is lower than that of ketones or esters due to resonance with the nitrogen lone pair.[8] |

| ~ 1625 | Medium | N-H Bend (Amide II) | This band arises from the scissoring motion of the -NH₂ group and is another key indicator of a primary amide.[6] |

| ~ 850 | Medium-Strong | Cubane Cage Vibration | Unsubstituted cubane shows a strong, characteristic absorption at 851 cm⁻¹.[7] This or a similar peak is expected for the substituted derivative, representing a vibration of the entire cage. |

Trustworthiness through Self-Validating Protocols: The Attenuated Total Reflectance (ATR) method is a modern, reliable technique that requires minimal sample preparation and provides high-quality, reproducible spectra.

Experimental Protocol for FT-IR (ATR) Spectroscopy:

-

Sample Preparation: Place a small amount (1-2 mg) of the solid Cubane-1-carboxamide sample directly onto the diamond crystal of the ATR accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Acquisition Parameters:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.

-

Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Co-add 16 or 32 scans to achieve a good signal-to-noise ratio.

-

-

Data Processing: The software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Label the significant peaks.

Visualization of IR Workflow:

Caption: Workflow for acquiring an FT-IR spectrum using an ATR accessory.

Part 3: Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides the molecular weight and, through fragmentation, valuable structural information. For Cubane-1-carboxamide, we would expect to see a clear molecular ion peak. The fragmentation pattern will likely be dominated by cleavages adjacent to the amide group and potential rearrangements or fragmentations of the cubane cage itself, although the cage is known to be relatively stable.

Predicted Mass Spectrometry Data: Ionization Method: Electron Impact (EI) or Electrospray (ESI)

| m/z (mass-to-charge) | Predicted Relative Intensity | Assignment | Causality and Insights |

| 149 | High | [M]⁺˙ (Molecular Ion) | The molecular ion peak for C₉H₉NO. Its presence confirms the molecular weight of the compound. |

| 105 | Medium | [M - CONH₂]⁺ or [C₈H₇]⁺ | Loss of the entire carboxamide group as a radical is a plausible fragmentation pathway, leaving the cubyl cation. This would be a key indicator of the structure. |

| 104 | Medium | [C₈H₈]⁺˙ | Loss of the carboxamide substituent followed by hydrogen abstraction could lead to a fragment corresponding to the parent cubane molecule. |

| 44 | High | [CONH₂]⁺ | Cleavage of the bond between the cubane cage and the carbonyl group can result in the formation of the carboxamide cation, which is a common fragment for primary amides.[9] |

Trustworthiness through Self-Validating Protocols: High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition of the molecular ion and its fragments.

Experimental Protocol for Mass Spectrometry (HRMS-ESI):

-

Sample Preparation: Prepare a dilute solution of Cubane-1-carboxamide (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an Electrospray Ionization (ESI) source.

-

Acquisition Parameters:

-

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Operate the source in positive ion mode.

-

Set the capillary voltage to an appropriate value (e.g., 3-4 kV).

-

Acquire data over a mass range of m/z 50-500.

-

Ensure the instrument is calibrated to provide high mass accuracy (< 5 ppm).

-

-

Data Analysis: Identify the peak corresponding to the protonated molecule [M+H]⁺ (m/z 150.0708 for C₉H₁₀NO⁺). Analyze the spectrum for fragment ions and compare their exact masses to calculated elemental compositions to confirm their identities.

Visualization of MS Workflow:

Caption: General workflow for High-Resolution Mass Spectrometry analysis.

References

-

NIU Department of Chemistry and Biochemistry. IR Absorption Frequencies. [Link]

-

ChemTalk. IR Spectrum | Table of IR Spectroscopy Values. [Link]

-

Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. [Link]

-

University of Colorado Boulder. IR Chart. [Link]

-

Specac Ltd. Interpreting Infrared Spectra. [Link]

-

Barlow, S. R., et al. (2024). Cubane-1,3-dicarboxamides as structural isosteres for isophthalamides in hydrogen bond templated interlocked molecules. Chemical Communications. [Link]

-

Fluorochem, Inc. (Year not specified). Synthesis of Tetra-Functional Cubane Derivatives. DTIC. [Link]

-

Barlow, S. R., et al. (2024). Cubane-1,3-dicarboxamides as structural isosteres for isophthalamides in hydrogen bond templated interlocked molecules. ResearchGate. [Link]

- High energy deriv

-

Organic Synthesis International. (2014). The Magic of Cubane![Link]

-

Parker, S. F., et al. (2026). Vibrational Spectroscopy and Computational Studies of Cubane-1,4-Dicarboxylic Acid. Molecules. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 10997192, Cubane-1-carboxylic acid. [Link]

-

Chalmers, B. A., et al. (2010). Cubane: A New NMR Internal Standard. ResearchGate. [Link]

-

Wiley-VCH GmbH. Cubane - Optional[13C NMR] - Chemical Shifts - SpectraBase. [Link]

-

Parker, S. F., et al. (2026). Vibrational Spectroscopy and Computational Studies of Cubane-1,4-Dicarboxylic Acid. MDPI. [Link]

-

Edward, J. T., Farrell, P. G., & Langford, G. E. (1972). Proton magnetic resonance spectra of cubane derivatives. I. Syntheses and spectra of mono- and 1,4-disubstituted cubanes. Journal of the American Chemical Society. [Link]

-

Wiley-VCH GmbH. Cubane-1,4-dicarboxylic acid - SpectraBase. [Link]

-

Wang, J., et al. (2000). Synthesis and characterization of cubane polyamides. ResearchGate. [Link]

-

Evans, N. H., et al. (2023). Silver(I)-Catalyzed Synthesis of Cuneanes from Cubanes and their Investigation as Isosteres. PMC. [Link]

-

Pirali, O., et al. (2016). Synthesis, High-Resolution Infrared Spectroscopy, and Vibrational Structure of Cubane, C8H8. ResearchGate. [Link]

-

Pirali, O., et al. (2016). Synthesis, High-Resolution Infrared Spectroscopy, and Vibrational Structure of Cubane, C8H8. PubMed. [Link]

-

Edward, J. T., Farrell, P. G., & Langford, G. E. (1972). Proton magnetic resonance spectra of cubane derivatives. II. Aromatic solvent-induced shifts. Journal of the American Chemical Society. [Link]

-

Parker, S. F., et al. (2026). Vibrational Spectroscopy and Computational Studies of Cubane-1,4-Dicarboxylic Acid. ResearchGate. [Link]

-

Clark, J. (Year not specified). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. [Link]

- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. (General reference for NMR principles, not a direct URL)

-

The Organic Chemistry Tutor. (2023). Fragmentation in Mass Spectrometry. YouTube. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Zibarev, A. V., et al. (2001). NMR study on the interaction of 1,4-cubanedicarboxylic acid and its esters with elemental fluorine. The synthesis of dimethyl 2-fluorocubane-1,4-dicarboxylate. PubMed. [Link]

-

Kouam, J., et al. (2007). Mass Spectrometry Study of Coumarins: Correlation Between Charges of Atoms and Fragmentation Processes. PMC. [Link]

-

Mastroianni, N., et al. (2013). Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate‐mass spectra. SciSpace. [Link]

Sources

- 1. Organic Synthesis International: The Magic of Cubane! [organicsynthesisinternational.blogspot.com]

- 2. Cubane-1,3-dicarboxamides as structural isosteres for isophthalamides in hydrogen bond templated interlocked molecules - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC01859A [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. spectrabase.com [spectrabase.com]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. High energy derivatives of Cubane [ch.ic.ac.uk]

- 8. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 9. chem.libretexts.org [chem.libretexts.org]

Authored by Gemini, Senior Application Scientist

An In-depth Technical Guide to the Discovery and History of Cubane Compounds

Abstract

Cubane (C₈H₈), a synthetic hydrocarbon composed of eight carbon atoms at the vertices of a cube, represents a landmark achievement in organic chemistry. Once deemed an "impossible molecule" due to its extreme bond angle strain, its successful synthesis in 1964 shattered preconceived notions of chemical stability and bonding. This guide provides a comprehensive technical overview of the history, synthesis, unique properties, and burgeoning applications of the cubane scaffold. We delve into the causality behind the original synthetic strategies, explore the evolution of its synthesis, and detail its transformation from a chemical curiosity into a valuable building block in medicinal chemistry, materials science, and high-energy materials research. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage the unique attributes of this remarkable platonic hydrocarbon.

The Genesis of an "Impossible Molecule"

The story of cubane begins not in a laboratory, but in the realm of theoretical chemistry, where its existence was widely considered a violation of fundamental principles. The core objection stemmed from the geometric constraints of a cube, which dictate 90° bond angles between its carbon atoms.[1][2][3] This starkly contrasts with the ideal 109.5° bond angle for a standard sp³-hybridized tetrahedral carbon.[1][2][4] Chemists predicted that the immense angle strain—calculated to be approximately 157 kcal/mol—would render the molecule impossibly unstable and prevent its isolation.[5]

Despite this prevailing skepticism, Professor Philip Eaton and his graduate student Thomas Cole at the University of Chicago embarked on the audacious challenge to synthesize it.[2][6] Their success in 1964 was a watershed moment, revealing a crucial principle: a molecule can be thermodynamically unstable yet kinetically stable.[2][7] Cubane is a perfect example of a "kinetic trap"; while it possesses enormous stored energy, it lacks a low-energy pathway for decomposition, making it surprisingly robust once formed.[1][2]

The Landmark Synthesis of Cubane (Eaton and Cole, 1964)

The original synthesis is a masterclass in multi-step organic chemistry, navigating a series of complex transformations to construct the cubic cage. The causality behind each step was critical to overcoming the inherent strain and directing the reactions toward the desired, improbable architecture.

Experimental Protocol: The Original Eaton-Cole Synthesis

This protocol outlines the key transformations in the first successful synthesis of cubane.

-

Formation of a Reactive Diene: The synthesis begins with 2-cyclopentenone. An allylic bromination using N-bromosuccinimide (NBS), followed by the addition of bromine across the double bond, yields a tribromocyclopentanone. Subsequent treatment with diethylamine induces the elimination of two equivalents of hydrogen bromide to form the highly reactive diene, 2-bromocyclopentadienone.[1][6]

-

Diels-Alder Dimerization: The electron-deficient diene is so reactive that it spontaneously undergoes a Diels-Alder [4+2] cycloaddition with itself. This dimerization is a crucial carbon-carbon bond-forming step that establishes the foundational polycyclic framework.[1]

-

Photochemical Cage Formation: The endo-isomer of the dimer, where the two alkene groups are in close proximity, is irradiated with ultraviolet light. This provides the energy for an intramolecular [2+2] cycloaddition, stitching the cage structure together.[6]

-

First Ring Contraction (Favorskii Rearrangement): One of the bromoketone groups is treated with potassium hydroxide. This induces a Favorskii rearrangement, a hallmark reaction for converting α-halo ketones into ring-contracted carboxylic acids. This step is essential for manipulating the carbon skeleton toward the final cubic geometry.[1][6]

-

First Decarboxylation: The newly formed carboxylic acid is converted to an acid chloride with thionyl chloride, then to a tert-butyl perester. Thermal decomposition of this perester removes the carboxyl group, yielding the next key intermediate.[1][6]

-

Second Ring Contraction: The protective ketal group is removed, re-exposing the second ketone. A second Favorskii rearrangement is performed, contracting the second six-membered ring and forming cubane-1,4-dicarboxylic acid.[1][8]

-

Final Decarboxylation: A final decarboxylation sequence, similar to the first, removes the remaining carboxyl groups to furnish the parent hydrocarbon, cubane.[1]

Caption: The Eaton-Cole Synthesis of Cubane (1964).

The Evolution of Synthetic Accessibility

While groundbreaking, the original synthesis was long and low-yielding. Subsequent efforts focused on improving efficiency, which was crucial for making cubane available for broader research. A few years after the initial discovery, N.B. Chapman and colleagues developed a simplified five-step process that yielded cubane-1,4-dicarboxylic acid in a much-improved 25% overall yield.[8] This dicarboxylic acid became the key entry point for the synthesis of other cubane derivatives.

In 1966, an alternative route was proposed by Barborak, Watts, and Pettit, which cleverly utilized an organometallic complex, cyclobutadiene-iron tricarbonyl, as a stable source for the otherwise fleeting cyclobutadiene molecule.[8] These improved methods eventually allowed for the production of cubane derivatives on multi-kilogram scales, transforming it from a laboratory curiosity into a commercially available, albeit expensive, building block.[6][8] More recently, significant advances have been made in accessing the previously elusive 1,2- and 1,3-disubstituted cubanes, further expanding the synthetic toolkit for medicinal chemists.[9]

Physicochemical Properties of the Cubane Core

The unique geometry of cubane imparts a set of extraordinary physical and chemical properties. Its high degree of strain does not lead to fragility but rather to a high potential energy content and unique reactivity.

| Property | Value | Significance |

| Molecular Formula | C₈H₈ | A Platonic hydrocarbon.[1][6] |

| Molar Mass | 104.15 g/mol | - |

| C-C-C Bond Angle | 90° | Source of extreme angle strain.[1][2] |

| Strain Energy | ~157 kcal/mol | High potential energy content.[5] |

| Density | 1.29 g/cm³ | Exceptionally high for a hydrocarbon.[1] |

| Appearance | Transparent crystalline solid | - |

| Melting Point | 133.5 °C | Relatively high for a small hydrocarbon.[1] |

| Kinetic Stability | Stable up to ~220 °C | Lacks facile decomposition pathways.[5][7] |

Applications: From Explosives to Pharmaceuticals

The unusual combination of high energy density and kinetic stability makes cubane a scaffold of immense interest across diverse scientific fields.

High-Energy Materials

The high strain energy and remarkable density of the cubane core were quickly recognized for their potential in creating powerful explosives and propellants.[2][10] The focus of this research has been on nitro-substituted derivatives.

-

Octanitrocubane (ONC): This derivative, where every hydrogen atom is replaced by a nitro group (NO₂), is a shock-insensitive high explosive predicted to be 15-30% more powerful than HMX (a common military explosive).[1][6][7]

-

Energetic Properties: ONC's power stems from its high density and the fact that it contains enough oxygen to completely oxidize all of its carbon atoms to CO₂, producing a large volume of gas upon detonation.

-

"Low-Signature" Propellants: A key advantage of ONC as a potential rocket propellant is that its combustion produces no water (H₂O), resulting in a smokeless exhaust plume that is difficult to track.

-

Limitation: The primary obstacle to the widespread use of cubane-based explosives is the prohibitive cost of synthesis.

Medicinal Chemistry: A 3D Benzene Bioisostere

Perhaps the most promising and rapidly developing application for cubane is in drug development, where it serves as a three-dimensional bioisostere for the benzene ring.[11][12][13] A bioisostere is a chemical substitute that can retain biological activity. The body diagonal of cubane is nearly identical in length to the para-positions of a benzene ring, allowing it to orient substituents in a similar spatial arrangement.[10][14]

Sources

- 1. Cubane - Wikipedia [en.wikipedia.org]

- 2. The curious case of cubane [berkeleysciencereview.com]

- 3. acs.org [acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. grokipedia.com [grokipedia.com]

- 6. Organic Synthesis International: The Magic of Cubane! [organicsynthesisinternational.blogspot.com]

- 7. scientificupdate.com [scientificupdate.com]

- 8. Synthesis [ch.ic.ac.uk]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Applications [ch.ic.ac.uk]

- 11. General Access to Cubanes as Benzene Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 12. preprints.org [preprints.org]

- 13. researchgate.net [researchgate.net]

- 14. High energy derivatives of Cubane [ch.ic.ac.uk]

The Cubane Cage: A New Frontier in Rational Drug Design — A Technical Guide to Cubane-1-carboxamide Analogs and Derivatives

Abstract

The quest for novel molecular scaffolds that can overcome the limitations of traditional pharmacophores is a central theme in modern medicinal chemistry. The highly strained, three-dimensional cubane cage has emerged as a compelling bioisostere for the ubiquitous benzene ring, offering a unique combination of geometric mimicry, metabolic stability, and synthetic versatility. This in-depth technical guide focuses on cubane-1-carboxamide, a pivotal building block, and explores the synthesis, properties, and applications of its structural analogs and derivatives. We delve into the causality behind synthetic strategies, provide detailed experimental protocols, and present a critical analysis of how the cubane core influences physicochemical and pharmacological properties. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique potential of saturated, C(sp³)-rich scaffolds to create the next generation of therapeutics.

Introduction: The Rationale for "Thinking Outside the Benzene Box"

For decades, the benzene ring has been a cornerstone of drug design, valued for its rigid structure and ability to present substituents in a defined spatial orientation. However, its aromatic nature is also associated with metabolic liabilities, primarily through oxidation by cytochrome P450 enzymes, which can lead to the formation of reactive metabolites and undesirable pharmacokinetic profiles.[1]

The cubane framework presents a paradigm shift. First synthesized by Philip Eaton in 1964, this Platonic hydrocarbon was initially a subject of academic curiosity due to its extreme 90° bond angles and high strain energy (~164 kcal/mol).[2][3] Despite this strain, cubane is remarkably kinetically stable.[3] Crucially, the 1,4-disubstituted cubane core mimics the distance and exit vectors of a para-substituted benzene ring, making it an ideal three-dimensional, non-polar, and saturated bioisostere.[4][5]

Key Advantages of the Cubane Scaffold in Medicinal Chemistry:

-

Metabolic Stability: The high s-character of the C-H bonds in cubane makes them less susceptible to enzymatic oxidation, potentially leading to improved metabolic stability and longer in-vivo half-lives compared to their aromatic counterparts.[4]

-

Three-Dimensionality: Unlike the flat benzene ring, the globular structure of cubane allows for novel interactions with protein binding pockets and can disrupt undesirable π-π stacking interactions, which may improve solubility.[1]

-

Tunable Lipophilicity: Cubane is a highly lipophilic moiety, a property that can be advantageous for crossing cellular membranes. This lipophilicity can be modulated through the introduction of various functional groups.

-

Synthetic Accessibility: While historically challenging, synthetic routes to functionalized cubanes, particularly cubane-1,4-dicarboxylic acid, have been scaled up, making these building blocks more accessible for research and development.[6]

This guide will focus specifically on derivatives of cubane-1-carboxamide , a versatile intermediate that allows for the exploration of a wide chemical space through modifications at the amide nitrogen and the cubane cage itself.

Synthetic Strategies: From Core Synthesis to Amide Elaboration

The successful incorporation of the cubane motif into drug candidates hinges on robust and scalable synthetic methodologies. The primary starting material for many cubane derivatives is cubane-1,4-dicarboxylic acid, which is now commercially available or can be synthesized on a large scale.

Synthesis of the Key Precursor: Cubane-1-carboxylic Acid

The most efficient route to monosubstituted cubane-1-carboxamides begins with the selective monofunctionalization of the readily available dimethyl cubane-1,4-dicarboxylate.

Workflow for Cubane-1-carboxylic Acid Synthesis:

Caption: Synthesis of the key cubane-1-carboxylic acid precursor.

Detailed Experimental Protocol: Selective Mono-saponification [6]

-

Rationale: The use of a single equivalent of potassium hydroxide allows for the selective hydrolysis of one ester group in the symmetrical diester, providing the crucial mono-acid mono-ester intermediate in high yield. This selectivity is the cornerstone of accessing monosubstituted cubanes from the common 1,4-disubstituted starting material.

-

Reaction Setup: Dissolve dimethyl cubane-1,4-dicarboxylate (1.0 eq) in methanol in a round-bottom flask.

-

Reagent Addition: Prepare a solution of potassium hydroxide (1.0 eq) in methanol and add it dropwise to the diester solution at room temperature over 1 hour.

-

Reaction: Stir the mixture at room temperature for 24 hours. Monitor the reaction by thin-layer chromatography (TLC) to confirm the disappearance of the starting material.

-

Work-up:

-

Remove the methanol under reduced pressure.

-

Add water to the residue and wash with diethyl ether to remove any unreacted diester.

-

Acidify the aqueous layer with cold 1 M HCl to precipitate the product.

-

-

Isolation: Filter the white precipitate, wash with cold water, and dry under vacuum to yield 4-(methoxycarbonyl)cubane-1-carboxylic acid.

From this mono-acid mono-ester, the remaining ester can be hydrolyzed under standard conditions to yield cubane-1-carboxylic acid, which is the direct precursor for the amide coupling.

Amide Bond Formation: Synthesizing Cubane-1-carboxamides

The conversion of cubane-1-carboxylic acid to its corresponding amides is a robust and well-established transformation in medicinal chemistry. The use of modern coupling reagents allows for high yields and broad substrate scope under mild conditions.

General Workflow for Amide Coupling:

Caption: General workflow for EDC-mediated amide bond formation.

Detailed Experimental Protocol: Synthesis of N-Benzylcubane-1-carboxamide

-

Rationale: This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI), a water-soluble carbodiimide that activates the carboxylic acid to form a reactive O-acylisourea intermediate. The addition of an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) is a common strategy to suppress side reactions (such as N-acylurea formation) and minimize racemization if chiral amines are used.[7][8][9] Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to neutralize the hydrochloride salt of EDC and any acid formed during the reaction.

-

Reaction Setup: To a solution of cubane-1-carboxylic acid (1.0 eq) in dichloromethane (CH₂Cl₂) at 0 °C, add the desired amine (e.g., benzylamine, 1.0 eq), HOBt (0.1 eq), and DIPEA (1.2 eq).

-

Coupling Agent Addition: Add EDC hydrochloride (1.2 eq) to the mixture in several portions over ten minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor completion by TLC.

-

Work-up:

-

Dilute the reaction mixture with CH₂Cl₂.

-

Wash sequentially with water, 1 M HCl, saturated NaHCO₃ solution, and brine.

-

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure N-benzylcubane-1-carboxamide.[7]

This general procedure can be adapted for a wide variety of primary and secondary amines, both aliphatic and aromatic, to generate a diverse library of cubane-1-carboxamide derivatives.

Physicochemical and Pharmacokinetic Properties

Replacing a benzene ring with a cubane bioisostere can profoundly and often beneficially alter a molecule's drug-like properties.

| Property | Benzene Analog | Cubane Analog | Rationale for Change |

| Metabolic Stability | Susceptible to P450 oxidation | Generally more resistant | High s-character of C-H bonds increases bond strength, making them less prone to enzymatic cleavage.[4] |

| Solubility | Can be limited by π-stacking | Often improved | The globular, non-planar structure of cubane prevents intermolecular π-stacking, which can lead to better solubility.[1] |

| Lipophilicity (LogP) | Varies with substitution | Generally higher | The hydrocarbon-rich, C(sp³)-dense nature of the cubane cage typically increases lipophilicity. |

| Molecular Shape | Planar | Globular, 3D | Provides a fundamentally different spatial arrangement of substituents for probing protein binding sites. |

Case Study: Cuba-Lumacaftor

Recent work has demonstrated the practical benefits of this bioisosteric replacement. In an analog of the cystic fibrosis drug Lumacaftor, replacing a key benzene ring with a cubane core led to:

-

Increased Metabolic Stability: The cubane analog showed a lower in vitro intrinsic clearance (CLint = 6.98 μL/min/10⁶ cells) compared to the parent drug (CLint = 11.96 μL/min/10⁶ cells).

-

Improved Solubility: The "Cuba-Lumacaftor" analog exhibited higher solubility across all measured pH values.

These results underscore the potential of the cubane scaffold to directly address common liabilities in drug development.

Pharmacological Applications and Structure-Activity Relationships (SAR)

The true value of the cubane scaffold lies in its ability to maintain or even enhance biological activity while improving pharmacokinetic properties. Cubane-1-carboxamide derivatives have been explored in several therapeutic areas.

Anticancer Agents: Analogs of Tamibarotene

Tamibarotene is a synthetic retinoid that acts as a selective agonist for the retinoic acid receptor alpha (RARα) and is used to treat acute promyelocytic leukemia.[10][11] The core structure features a carboxamide linker between a tetrahydronaphthalene and a substituted benzene ring.

Studies have explored replacing the benzene ring with a cubane cage. While direct, quantitative comparisons of cubane-carboxamide analogs of tamibarotene are emerging, the principle has been demonstrated. In one study, a cubane bioisostere of tamibarotene was synthesized, though it showed lower activity than the parent compound.[12] However, this highlights a critical aspect of drug design: bioisosterism is not always a simple plug-and-play substitution. The altered electronics and sterics of the cubane cage can change binding interactions. For instance, tamibarotene's activity is linked to its role as a histone deacetylase (HDAC) inhibitor.[13] The precise geometry and electronic distribution required for optimal binding to the zinc-containing active site of HDACs may be subtly altered by the cubane cage.

This underscores the necessity of iterative design. Further derivatization of the cubane core itself, or modification of the linker, could restore or enhance this activity.

Antiparasitic Agents: Analogs of Benznidazole

Benznidazole is a drug used to treat Chagas disease. A study exploring the cubane bioisostere paradigm synthesized a cubane analog where the phenyl group of the benzamide moiety was replaced by a cubane. In this instance, the cubane analog was found to maintain bioisosterism with the parent drug, demonstrating that the cubane core could effectively replace the benzene ring without loss of the desired biological activity.[12]

CNS Agents: Monoamine Oxidase (MAO) Inhibition

(Aminomethyl)cubane, a derivative accessible from cubane-1-carboxylic acid via the Curtius rearrangement, has been shown to be an effective inactivator of monoamine oxidase (MAO).[14] This provides evidence for the cubane scaffold's ability to be recognized by and interact with enzyme active sites, further validating its potential in designing enzyme inhibitors for neurological disorders.

Future Outlook and Challenges

The application of cubane-1-carboxamide and its derivatives in drug discovery is a field ripe with opportunity. The foundational synthetic challenges are largely being overcome, allowing medicinal chemists to focus on the creative design of new chemical entities.

Future Directions:

-

Exploring Ortho and Meta Bioisosteres: Recent breakthroughs in the synthesis of 1,2- and 1,3-disubstituted cubanes now allow for the mimicry of ortho- and meta-substituted benzene rings, dramatically expanding the accessible chemical space.[4][5]

-

Multi-substituted Cubanes: The ability to functionalize multiple positions on the cubane cage opens the door to creating highly complex, three-dimensional pharmacophores with precisely controlled exit vectors.

-

Integration with Modern Drug Modalities: Incorporating cubane scaffolds into proteolysis-targeting chimeras (PROTACs) or covalent inhibitors could lead to novel therapeutics with unique properties.

Challenges:

-

Cost and Scalability: While improving, the synthesis of cubane precursors remains more complex and costly than that of simple aromatic building blocks. Continued process development is needed to make these scaffolds more economical for large-scale drug development.

-

Predictive Modeling: The unique electronic and steric properties of cubane require the refinement of computational models to accurately predict binding affinities and ADME properties.

Conclusion

Cubane-1-carboxamide is more than a chemical curiosity; it is a validated, high-value building block for modern medicinal chemistry. Its derivatives offer a compelling strategy to mitigate the metabolic liabilities of aromatic rings while introducing novel three-dimensional structural features. By providing a rigid, stable, and synthetically tractable scaffold, the cubane cage empowers drug designers to "think outside the box," moving beyond the flatlands of aromatic rings into the rich, three-dimensional space of C(sp³)-rich structures. As synthetic accessibility continues to improve and our understanding of its biological implications deepens, the cubane paradigm is poised to deliver a new generation of safer and more effective medicines.

References

-

Design, synthesis, and biological characterization of tamibarotene analogs as anticancer agents. (2016). Chemical Biology & Drug Design, 88(4), 517-524. [Link]

-

Inactivation of monoamine oxidase by (aminomethyl)cubane. First evidence for an .alpha.-amino radical during enzyme catalysis. (1990). Journal of the American Chemical Society, 112(18), 6734-6735. [Link]

-

Design, Synthesis and Anticancer Biological Evaluation of Novel 1,4-Diaryl- 1,2,3-triazole Retinoid Analogues of Tamibarotene (AM80). (2018). Journal of the Brazilian Chemical Society, 29(10), 2149-2162. [Link]

-

Design, Synthesis and Anticancer Biological Evaluation of Novel 1,4-Diaryl-1,2,3-triazole Retinoid Analogues of Tamibarotene (AM80). Scite.ai. [Link]

-

Three-dimensional saturated C(sp3)-rich bioisosteres for benzene. (2022). Nature Chemistry, 14(7), 731-746. [Link]

-

Bioisosteres v2 - Recent Trends and Tactics. (2020). Baran Lab. [Link]

-

Synthesis and characterization of polyamides based on cubane-1,4-dicarboxylic acid. (1997). Polymer Journal, 29(6), 523-527. [Link]

-

Cubane-1,3-dicarboxamides as structural isosteres for isophthalamides in hydrogen bond templated interlocked molecules. (2024). Lancaster University Research Directory. [Link]

-

A Data-Driven Perspective on Bioisostere Evaluation: Mapping the Benzene Bioisostere Landscape with BioSTAR. (2023). Journal of Medicinal Chemistry, 66(23), 15918-15934. [Link]

-

The cubane paradigm in bioactive molecule discovery: further scope, limitations and the cyclooctatetraene complement. (2019). Organic & Biomolecular Chemistry, 17(28), 6777-6784. [Link]

-

Cubanes in Medicinal Chemistry. (2019). Israel Journal of Chemistry, 59(3-4), 296-306. [Link]

-

Cubanes in Medicinal Chemistry. (2019). Israel Journal of Chemistry, 59(3-4), 296-306. [Link]

-

Cubanes help drugs take the strain. (2023). Chemistry World. [Link]

-

Silver(I)-Catalyzed Synthesis of Cuneanes from Cubanes and their Investigation as Isosteres. (2023). Journal of the American Chemical Society, 145(30), 16685-16696. [Link]

-

General Access to Cubanes as Benzene Bioisosteres. (2023). Macmillan Group, Princeton University. [Link]

-

Synthesis of Tetra-Functional Cubane Derivatives. (1989). DTIC. [Link]

-

Preparation and Antitumor Activity of a Tamibarotene- Furoxan Derivative. (2016). Semantic Scholar. [Link]

-

Acid-Amine Coupling using EDCI. (2020). Organic Synthesis. [Link]

-

Amides from Carboxylic Acids-DCC and EDC Coupling. (2025). Chemistry Steps. [Link]

-

Cubane Electrochemistry: Direct Conversion of Cubane Carboxylic Acids to Alkoxy Cubanes Using the Hofer–Moest Reaction under Flow Conditions. (2020). Chemistry – A European Journal, 26(2), 374-377. [Link]

-

General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. (2025). [Link]

-

Cubane electrochemistry: direct conversion of cubane carboxylic acids to alkoxy cubanes using the Hofer–Moest reaction under flow conditions. (2020). University of Southampton ePrints. [Link]

-

Synthesis of Cubane. (2022). Petrolpark. [Link]

-

Cubane-1,3-dicarboxamides as structural isosteres for isophthalamides in hydrogen bond templated interlocked molecules. (2024). Chemical Communications, 60(81), 11532-11535. [Link]

-

Synthesis and characterization of dimethyl cubane-1, 4-dicarboxylate. (2012). Journal of Experiments in Fluid Mechanics, 26(4), 63-66. [Link]

Sources

- 1. chemistryworld.com [chemistryworld.com]

- 2. researchgate.net [researchgate.net]

- 3. Cubanes in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Three-dimensional saturated C(sp3)-rich bioisosteres for benzene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. macmillan.princeton.edu [macmillan.princeton.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. scite.ai [scite.ai]

- 11. scielo.br [scielo.br]

- 12. researchgate.net [researchgate.net]

- 13. Design, synthesis, and biological characterization of tamibarotene analogs as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

The Cubane Paradigm: Theoretical Properties, Synthesis, and Bioisosteric Applications in Drug Discovery

Executive Summary

For decades, medicinal chemistry has relied heavily on planar aromatic rings, leading to a saturation of "flat" drug candidates with suboptimal pharmacokinetic profiles. The rigid, highly strained, and perfectly symmetrical cubane (

Theoretical and Physicochemical Properties

The Geometry of Strain

Cubane is a platonic hydrocarbon characterized by a cubic carbon skeleton. In an ideal

-Character and Metabolic Stability

Because the internal C–C bonds are forced into 90° angles, the molecular orbitals forming the cage have exceptionally high

This theoretical quirk has a profound practical implication for drug discovery: higher

Quantitative Structural Comparison

To understand why cubane is superior to other saturated scaffolds like Bicyclo[1.1.1]pentane (BCP) as a benzene mimic, we must compare their spatial and energetic properties. Cubane provides the closest geometric match to benzene's diameter[1].

| Scaffold Property | Benzene | Cubane | Bicyclo[1.1.1]pentane (BCP) |

| Geometry | Planar (2D) | Cubic (3D) | Bicyclic (3D) |

| Distance Across Ring (Å) | ~2.79 | ~2.72 | ~1.85 |

| Strain Energy (kcal/mol) | 0 | 166 | 68 |

| C–H Bond Dissociation Energy (kcal/mol) | ~113 | ~105 | ~101 |

| Metabolic Liability | High (Epoxidation) | Very Low | Low |

The Bioisostere Paradigm in Drug Discovery

The replacement of benzene rings with

Core Synthetic Workflows: The Eaton-Cole Pathway

The first practical entry into cubane chemistry was achieved by Philip E. Eaton and Thomas W. Cole in 1964[5]. The genius of this synthesis lies in its thermodynamic manipulation: it builds a highly strained cage using a kinetically controlled dimerization followed by a massive input of photochemical energy.

Step-by-Step Methodology: Synthesis of Cubane-1,4-dicarboxylic acid

Note: The following protocol is designed as a self-validating system, ensuring quality control at each mechanistic transition.

Step 1: Allylic Bromination & Dimerization

-

Action: React 2-cyclopentenone with N-bromosuccinimide (NBS) in

to yield 2-bromocyclopentadienone. This highly reactive intermediate undergoes spontaneous, endo-selective -

Causality: The introduction of the bromine atom creates an unstable diene/dienophile system. The endo-selectivity is kinetically controlled, perfectly aligning the two double bonds in close spatial proximity for the subsequent cage closure.

-

Self-Validation: The reaction is self-indicating. The transition from a reactive monomeric state to a stable crystalline endo-dimer precipitate confirms successful dimerization.

-NMR validation will show the complete disappearance of monomeric olefinic protons.

Step 2: Photochemical [2+2] Cycloaddition

-

Action: Irradiate the endo-dimer with UV light in a solvent such as benzene or methanol[6].

-

Causality: The 166 kcal/mol strain energy of the cubane core cannot be achieved via thermal pathways; heating would simply decompose the molecule. Photochemical excitation provides the massive, localized energy required to force the parallel double bonds into a cyclobutane ring, forming the closed cage diketone[5].

-

Self-Validation: Monitor the reaction via UV-Vis spectroscopy. The complete disappearance of the characteristic enone absorption band confirms the total closure of the cage structure.

Step 3: Double Favorskii Ring Contraction

-

Action: Treat the cage diketone with aqueous potassium hydroxide (KOH) at reflux[6].

-

Causality: The intermediate possesses six-membered rings that must be contracted to form the perfect cubic symmetry. The Favorskii rearrangement utilizes the alpha-bromoketone moieties, extruding the halogens and contracting the rings to yield the highly symmetric cubane-1,4-dicarboxylic acid[5].

-

Self-Validation: IR spectroscopy provides immediate validation. A distinct shift from a sharp ketone carbonyl stretch (~1750

) to a broader carboxylic acid stretch (~1700

Fig 1: Logical workflow of the Eaton-Cole synthesis of the cubane core.

Advanced C–H Activation & Functionalization Strategies

The Valence Isomerization Challenge

The primary bottleneck in utilizing cubane for drug discovery has been the difficulty of functionalizing its core. The high thermal stability of cubane contradicts standard orbital symmetry rules, but in the presence of transition metals, the molecule rapidly degrades to relieve its 166 kcal/mol strain. For instance, in the presence of Rh(I) salts, cubane rearranges to syn-tricyclooctadiene, whereas Pd(II)- or Ag(I)-catalyzed reactions lead to the formation of cuneane[5]. This metal-catalyzed valence isomerization historically rendered standard cross-coupling reactions incompatible with the cubane scaffold[4].

Modern Catalytic Solutions

To overcome these thermodynamic barriers, modern synthetic protocols employ two distinct pathways:

-

Radical-Mediated C–H Functionalization: By bypassing transition metals entirely, chemists leverage the high BDE of the cubane C–H bond. Radical methods initiated by hydrogen atom abstraction allow for functionalization (such as direct amidation or halogenation) without triggering the metal-induced collapse of the cage[3].

-

Photoredox Copper Catalysis: Recent state-of-the-art methodologies have solved the cross-coupling dilemma by utilizing copper. By leveraging the slow oxidative addition and rapid reductive elimination of copper catalysts under photoredox conditions, researchers can now perform C–N, C–C(

), C–C(

References

-

General Access to Cubanes as Benzene Bioisosteres - NIH / Nature - 1

-

General access to cubanes: ideal bioisosteres of ortho-, meta-, and para-substituted benzenes - ChemRxiv - 4

-

Synthesis of Cubane by Philip E. Eaton (1964) - SynArchive -6

-

Synthetic Advances in the C–H Activation of Rigid Scaffold Molecules - Thieme Connect - 5

-

Strategy for C−H Functionalization of Cubanes: From Stoichiometric Reaction to Catalytic Methodology - ResearchGate - 3

-

Cubane-1,3-dicarboxylic acid | 5604-95-5 - Benchchem - 2

Sources

- 1. General Access to Cubanes as Benzene Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cubane-1,3-dicarboxylic acid | 5604-95-5 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 6. synarchive.com [synarchive.com]

Methodological & Application

Application Note: Synthesis and Functionalization of Cubane Building Blocks

Executive Summary

The integration of three-dimensional (3D) saturated scaffolds into drug discovery pipelines has revolutionized the optimization of pharmacokinetic and pharmacodynamic properties. Among these, the cubane scaffold (C₈H₈) stands out as a premier bioisostere for the benzene ring. By mimicking the exit vectors of ortho-, meta-, and para-substituted arenes while offering improved metabolic stability and lipophilicity profiles, functionalized cubanes are highly sought after in medicinal chemistry.

This application note provides an authoritative guide on the de novo synthesis of the cubane core and modern C–H functionalization strategies. We detail self-validating experimental protocols, emphasizing the mechanistic causality behind reagent selection, thermodynamic driving forces, and analytical checkpoints necessary for successful execution.

The Thermodynamic Landscape and Bioisosteric Value of Cubanes

Cubane is a synthetic hydrocarbon featuring eight carbon atoms arranged at the vertices of a cube. This geometry forces the C–C–C bond angles to 90°, a severe deviation from the ideal 109.5° of sp³-hybridized carbons. This distortion imparts an immense strain energy of approximately 166 kcal/mol, rendering the molecule thermodynamically unstable. However, cubane exhibits remarkable kinetic stability—decomposing only at temperatures exceeding 220°C . The lack of accessible low-energy decomposition pathways (which would require the formation of highly anti-Bredt, pyramidal alkene intermediates like cubene) protects the cage from spontaneous degradation.

In drug design, the distance across the body diagonal of cubane perfectly matches the para-substitution vector of a benzene ring. To harness this potential, researchers must overcome the scarcity of synthetic routes to access diverse 1,2-, 1,3-, and 1,4-disubstituted cubane precursors .

De Novo Synthesis: Overcoming Kinetic Barriers

The foundational synthesis of cubane, pioneered by Eaton and Cole in 1964 , relies on two critical transformations designed to systematically build strain into the system:

-

Photochemical [2+2] Cycloaddition : Direct UV irradiation of diene precursors often leads to uncontrolled polymerization or degradation. To circumvent this, a triplet sensitizer (e.g., benzophenone) is employed. Benzophenone absorbs light at 390 nm and undergoes rapid intersystem crossing (ISC) to its triplet state. Through a Dexter energy transfer mechanism , it selectively populates the reactive triplet state of the diene, driving the [2+2] cycloaddition to form the caged intermediate without destroying the starting material.

-

Double Favorskii Ring Contraction : To achieve the final cubic geometry, a highly strained five-membered ring must be contracted. The α-haloketone intermediate undergoes nucleophilic attack by hydroxide, forming a transient cyclopropanone intermediate. The irreversible expulsion of the halide and the formation of a highly stable carboxylate anion provide the massive thermodynamic driving force required to "lock in" the strain energy of the four-membered rings.

De novo synthesis and downstream C-H functionalization workflow for cubane bioisosteres.

Modern C–H Functionalization Strategies

Once the cubane core (typically cubane-1,4-dicarboxylic acid) is synthesized, downstream functionalization is required. The C–H bonds of cubane are unusually acidic (pKa ~ 36) due to their high s-character (sp²·²⁵), which is necessary to maintain the 90° internal angles. While this s-character strengthens the C–H bond against homolytic cleavage (~100 kcal/mol), it makes the cage uniquely susceptible to transition-metal insertion and specialized radical abstraction .

Recent advances have shifted from stoichiometric, harsh conditions to catalytic, light-driven methodologies, enabling the late-stage functionalization of complex pharmaceutical intermediates.

Quantitative Comparison of Functionalization Methods

| Substrate | Reagent / Catalyst | Reaction Conditions | Product Type | Yield (%) | Ref. |

| Dimethyl cubane-1,4-dicarboxylate | Oxalyl chloride | UV-B irradiation, CH₂Cl₂, continuous flow | Chlorocarbonylated cubane | 56 | |

| Cubane-1,4-dicarboxylic acid | Selectfluor, Ru(bpy)₃²⁺ | Visible light, Photoredox Catalysis | Fluorinated cubane | 45–60 | |

| Cubane | Amide-directing group, Pd(OAc)₂ | PhI(OAc)₂, AcOH, 80°C | Acetoxylated cubane | 61 | |

| Cubane-1-amine derivatives | Aryl halides, Pd-catalyst | Cross-coupling conditions | Arylated cubanes | 70–85 |

Experimental Protocols

Protocol A: Benzophenone-Sensitized [2+2] Photocycloaddition

Purpose: To construct the caged homocubyl framework from the Diels-Alder cyclooctatetraene dimer without inducing UV-mediated degradation.

Materials:

-

Dione Precursor (endo-tricyclo[6.2.1.0^{2,7}]undeca-4,9-diene-3,6-dione derivative)

-

Benzophenone (0.5 equivalents)

-

Anhydrous Acetonitrile (MeCN)

-

390 nm LED photoreactor

-

Schlenk tube

Step-by-Step Methodology:

-

Reaction Setup: Charge a flame-dried Schlenk tube with the Dione precursor (1.0 eq) and benzophenone (0.5 eq). The addition of benzophenone is critical; omitting it will result in direct excitation of the diene, leading to competing retro-Diels-Alder pathways.

-

Solvation & Degassing: Add anhydrous MeCN to achieve a 0.1 M concentration of the Dione. Degas the solution via three freeze-pump-thaw cycles or by sparging with argon for 20 minutes. Causality: Oxygen is a potent triplet quencher and will intercept the benzophenone triplet state, halting the Dexter energy transfer.

-

Irradiation: Seal the tube and irradiate with a 390 nm LED light source at ambient temperature under vigorous stirring.

-

In-Process Validation: Monitor the reaction via TLC (Hexanes/EtOAc). For definitive self-validation, pull a 50 µL aliquot, evaporate, and analyze via ¹H NMR. The reaction is complete when the olefinic protons (~5.8–6.2 ppm) completely disappear, replaced by shielded cyclobutane protons (~2.5–3.5 ppm).

-

Work-up: Concentrate the mixture under reduced pressure. Purify via silica gel flash chromatography to recover the benzophenone and isolate the pure cycloadduct.

Dexter energy transfer mechanism in the photosensitized [2+2] cycloaddition.

Protocol B: Photochemical C–H Chlorocarbonylation of Cubane

Purpose: Direct functionalization of the cubane core utilizing radical-mediated C–H activation, preserving the highly strained cage.

Materials:

-

Dimethyl cubane-1,4-dicarboxylate

-

Oxalyl chloride (excess)

-

Dichloromethane (CH₂Cl₂, anhydrous)

-

UV-B photochemical flow reactor (or batch reactor)

Step-by-Step Methodology:

-

Preparation: Dissolve dimethyl cubane-1,4-dicarboxylate (1.0 eq) in anhydrous CH₂Cl₂ (0.05 M). Add oxalyl chloride (5.0 eq). Causality: Oxalyl chloride acts as both the chlorine radical source (upon UV cleavage) and the carbonylation agent.

-

Irradiation: Pump the mixture through a continuous flow reactor equipped with a UV-B light source (residence time ~30-45 minutes). Flow chemistry is preferred here to ensure uniform photon flux and prevent over-functionalization (e.g., di- or tri-chlorocarbonylation).

-

In-Process Validation: To validate the formation of the highly reactive acid chloride intermediate, quench a 100 µL aliquot of the reactor output into 1 mL of anhydrous methanol containing a drop of triethylamine. Analyze via GC-MS or LC-MS. Successful C–H activation is confirmed by a mass shift of +58 Da (addition of the -COOMe group) relative to the starting material.

-

Work-up: Carefully evaporate the unreacted oxalyl chloride and solvent under a stream of nitrogen (in a well-ventilated fume hood). The crude chlorocarbonylated cubane can be immediately subjected to amidation or esterification without further purification.

References

-

Cuadros, S., Paut, J., Anselmi, E., Dagousset, G., Magnier, E., & Dell'Amico, L. (2024). Light-Driven Synthesis and Functionalization of Bicycloalkanes, Cubanes and Related Bioisosteres. Angewandte Chemie International Edition, 63(14), e202317333.[Link]

-

Eaton, P. E., & Cole, T. W. (1964). The Cubane System. Journal of the American Chemical Society, 86(5), 962-964.[Link]

-

Hosaka, M., Nagasawa, S., & Iwabuchi, Y. (2024). Strategy for C-H Functionalization of Cubanes: From Stoichiometric Reaction to Catalytic Methodology. European Journal of Organic Chemistry, e202401055.[Link]

Application Notes and Protocols: Cross-Coupling Reactions Involving Cubane-1-carboxamide

Introduction: The Cubane Scaffold in Modern Drug Discovery

The cubane moiety, a unique, synthetically challenging, eight-carbon cage-like structure, has garnered significant interest in medicinal chemistry.[1][2][3] Its rigid, three-dimensional framework serves as an excellent bioisostere for benzene rings, offering a stable, lipophilic platform for the precise spatial arrangement of substituents.[1][4][5] The replacement of a planar benzene ring with a non-planar cubane scaffold can lead to improved pharmacokinetic properties, such as enhanced solubility and metabolic stability, while maintaining or even improving biological activity.[5][6] This has driven the exploration of cubane derivatives in various therapeutic areas, including oncology and virology.[1][4]

Despite its potential, the synthetic manipulation of the cubane core has historically been a significant challenge.[5][7] The high strain energy of the C-C bonds makes the cubane skeleton susceptible to rearrangement in the presence of some transition metals, which has limited the application of powerful cross-coupling methodologies.[5][7] However, recent advancements have opened new avenues for the functionalization of cubane derivatives, particularly through palladium- and copper-catalyzed cross-coupling reactions.[6][8]

This guide provides an in-depth exploration of key cross-coupling reactions involving cubane-1-carboxamide and its derivatives. As a Senior Application Scientist, the aim is to not only provide step-by-step protocols but also to elucidate the underlying principles and rationale behind the experimental choices, empowering researchers to adapt and troubleshoot these powerful synthetic transformations.

The Lure of Cubane-1-carboxamide as a Synthetic Handle

Cubane-1-carboxamide is a valuable starting material for several reasons. The amide functionality can act as a directing group in C-H activation/arylation reactions, enabling regioselective functionalization of the cubane core.[2] Furthermore, the amide can be readily synthesized from the corresponding carboxylic acid, which is accessible from commercially available cubane-1,4-dicarboxylate.[9][10] This accessibility makes cubane-1-carboxamide and related structures attractive building blocks for drug discovery programs.

Palladium-Catalyzed Cross-Coupling: A General Mechanistic Overview

Palladium-catalyzed cross-coupling reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[11][12] These reactions generally proceed through a common catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[11][13][14]

The Catalytic Cycle

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of an organic halide (R-X), forming a Pd(II) intermediate.[13][14][15] This is often the rate-determining step.

-

Transmetalation: An organometallic reagent (R'-M) transfers its organic group to the palladium center, displacing the halide and forming a new Pd(II) complex with both organic fragments attached.[13][14][15]

-

Reductive Elimination: The two organic groups on the palladium center couple, forming a new C-C or C-heteroatom bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[13][14][15]

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging Cubane-Aryl Bonds

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds, typically between an organoboron compound and an organic halide.[15][16][17] Its popularity stems from the mild reaction conditions, high functional group tolerance, and the low toxicity of the boron-containing reagents.[15][16]

Key Considerations for Cubane-1-carboxamide Suzuki Coupling

-

Substrate: While direct coupling of the C-H bond adjacent to the amide is possible via C-H activation, a more common strategy involves the use of a pre-functionalized halocubane derivative.

-

Catalyst and Ligand: The choice of palladium source and ligand is crucial. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald, are often effective in promoting the oxidative addition and reductive elimination steps.[18][19]

-

Base: A base is required to activate the organoboron species for transmetalation.[20] The choice of base can significantly impact the reaction outcome and should be optimized.

Protocol: Suzuki-Miyaura Coupling of 4-Iodocubane-1-carboxamide with Phenylboronic Acid

| Reagent/Parameter | Value | Notes |

| Starting Material | 4-Iodocubane-1-carboxamide | --- |

| Coupling Partner | Phenylboronic acid | 1.2 equivalents |

| Palladium Catalyst | Pd(OAc)₂ | 2 mol% |

| Ligand | SPhos | 4 mol% |

| Base | K₃PO₄ | 2.0 equivalents |

| Solvent | Toluene/H₂O | 10:1 mixture |

| Temperature | 100 °C | --- |

| Reaction Time | 12-24 hours | Monitor by TLC/LC-MS |

Step-by-Step Procedure:

-

To a dry Schlenk tube under an inert atmosphere (argon or nitrogen), add 4-iodocubane-1-carboxamide (1.0 eq), phenylboronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and K₃PO₄ (2.0 eq).

-

Add the degassed toluene/water solvent mixture via syringe.

-

Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution in vacuo and purify the crude product by column chromatography on silica gel.

Caption: Experimental workflow for the Suzuki-Miyaura coupling of 4-iodocubane-1-carboxamide.

Buchwald-Hartwig Amination: Constructing Cubane-Nitrogen Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, typically between an aryl halide and an amine.[21][22][23] This reaction has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals.[18][21]

Key Considerations for Cubane-1-carboxamide Buchwald-Hartwig Amination

-

Amine Coupling Partner: A wide range of primary and secondary amines can be used.[21] The choice of amine will influence the properties of the final product.

-

Catalyst System: Similar to the Suzuki coupling, specialized palladium catalysts with bulky, electron-rich phosphine ligands are generally required for high efficiency.[18][21]

-

Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu), is typically employed to deprotonate the amine.[23]

Protocol: Buchwald-Hartwig Amination of 4-Bromocubane-1-carboxamide with Morpholine

| Reagent/Parameter | Value | Notes |

| Starting Material | 4-Bromocubane-1-carboxamide | --- |

| Coupling Partner | Morpholine | 1.5 equivalents |

| Palladium Pre-catalyst | Pd₂(dba)₃ | 1 mol% |